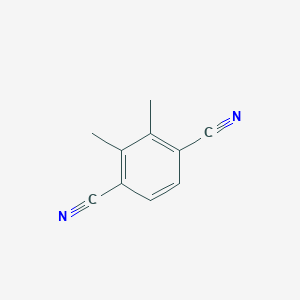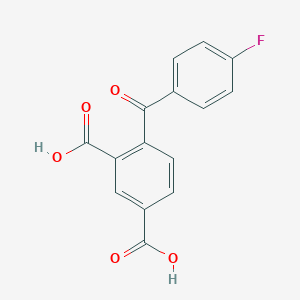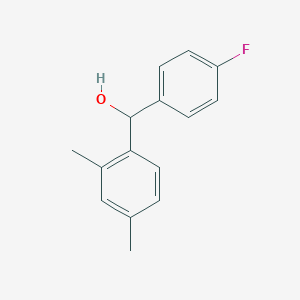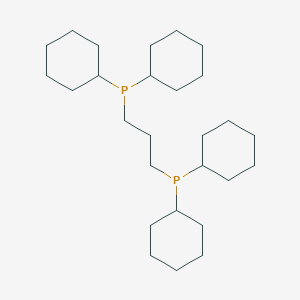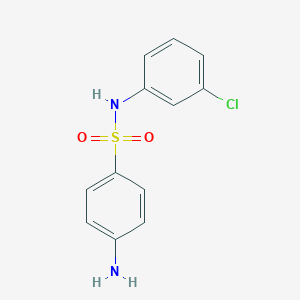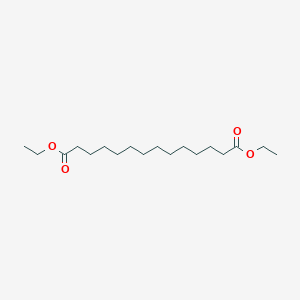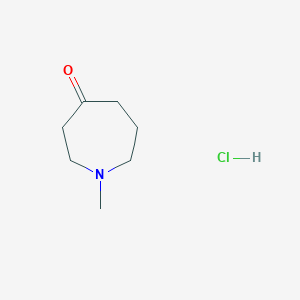![molecular formula C10H18O2 B025985 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 106034-28-0](/img/structure/B25985.png)
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane, commonly known as TDN, is a cyclic ether compound that is found in various wines and grapes. It is responsible for the unique aroma and flavor of certain wines, particularly those made from Riesling grapes. TDN has been the subject of extensive scientific research due to its potential applications in the food and beverage industry.
作用機序
The mechanism of action of TDN is not fully understood. It is believed to interact with olfactory receptors in the nose, resulting in the perception of a unique aroma and flavor.
生化学的および生理学的効果
TDN has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties and may have potential health benefits. TDN has also been shown to have antimicrobial properties, making it a potential natural preservative in the food and beverage industry.
実験室実験の利点と制限
TDN has several advantages and limitations for lab experiments. Its unique aroma and flavor make it an ideal compound for sensory analysis studies. However, its strong odor can make it difficult to work with in the lab. TDN is also a relatively expensive compound, which may limit its use in certain experiments.
将来の方向性
There are several future directions for TDN research. One area of interest is the development of new food and beverage products that incorporate TDN as a flavoring agent. Another area of interest is the potential health benefits of TDN, particularly its antioxidant properties. Further research is needed to fully understand the mechanism of action of TDN and its potential applications in various industries.
合成法
TDN can be synthesized through several methods, including acid-catalyzed cyclization of geranylacetone, oxidative cleavage of carotenoids, and acid-catalyzed dehydration of terpenoid alcohols. The most commonly used method for TDN synthesis is acid-catalyzed cyclization of geranylacetone, which involves heating geranylacetone with a strong acid catalyst.
科学的研究の応用
TDN has been the subject of extensive scientific research due to its potential applications in the food and beverage industry. It is used as a flavoring agent in wines, particularly those made from Riesling grapes. TDN has also been studied for its potential use in the development of new food and beverage products.
特性
IUPAC Name |
2,3,8-trimethyl-1,4-dioxaspiro[4.4]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-10(6-7)11-8(2)9(3)12-10/h7-9H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXAFJMINFJAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1)OC(C(O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

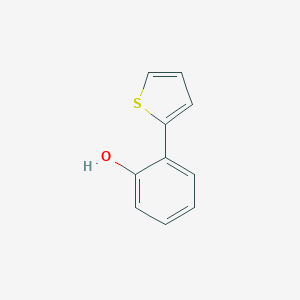
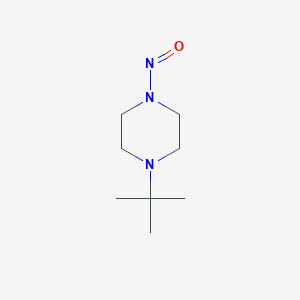
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
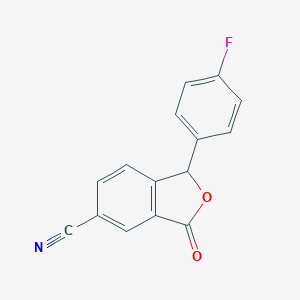
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
